Gatifloxacin-d4

Vue d'ensemble

Description

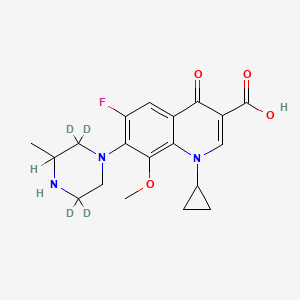

Gatifloxacin-d4 is a deuterium-labeled derivative of Gatifloxacin, a fourth-generation fluoroquinolone antibiotic. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to trace the metabolic pathways and pharmacokinetics of Gatifloxacin without altering its chemical properties significantly .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Gatifloxacin-d4 involves the incorporation of deuterium into the Gatifloxacin molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The process typically involves the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent labeling. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Gatifloxacin-d4, like its non-labeled counterpart, undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Applications De Recherche Scientifique

Antibacterial Efficacy

Gatifloxacin-d4 exhibits potent antibacterial properties against a wide range of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and transcription. Research indicates that this compound has a significantly higher affinity for bacterial DNA gyrase compared to mammalian enzymes, making it an effective bactericidal agent .

Table 1: Antibacterial Activity of this compound

| Bacteria | Sensitivity | Reference |

|---|---|---|

| Streptococcus pneumoniae | Highly sensitive | |

| Staphylococcus aureus | Sensitive | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Sensitive |

Clinical Applications in Ophthalmology

This compound has been utilized in ophthalmic solutions for treating bacterial conjunctivitis and keratitis. Studies have shown that its use leads to significant improvements in epithelial healing compared to other fluoroquinolones like moxifloxacin. In a clinical trial involving corneal transplant patients, this compound facilitated faster reepithelialization, showcasing its efficacy in ocular applications .

Case Study: Efficacy in Corneal Transplant Patients

- Objective: Evaluate the effectiveness of this compound in postoperative care.

- Results: Patients treated with this compound showed a statistically significant reduction in epithelial defects compared to those treated with moxifloxacin at multiple follow-up points (P < 0.05) .

Role in Multidrug-Resistant Tuberculosis Treatment

This compound is increasingly recognized for its role in treating multidrug-resistant tuberculosis (MDR-TB). Fluoroquinolones are critical components of MDR-TB regimens due to their ability to penetrate macrophages where Mycobacterium tuberculosis resides. Recent studies indicate that this compound demonstrates comparable efficacy to other fluoroquinolones like moxifloxacin and levofloxacin, particularly in intracellular environments .

Table 2: Comparison of Fluoroquinolones in MDR-TB Treatment

| Drug | Efficacy against MDR-TB | Key Findings |

|---|---|---|

| This compound | Moderate | Effective against intracellular bacteria |

| Moxifloxacin | High | Faster bactericidal activity |

| Levofloxacin | Moderate | Comparable MICs against Mtb |

Pharmacokinetic and Pharmacodynamic Studies

Pharmacokinetic studies have demonstrated that this compound is well absorbed after oral administration, with an absolute bioavailability of approximately 96%. Its distribution profile indicates significant penetration into tissues, which is crucial for treating infections located within body compartments such as the lungs or eyes .

Key Pharmacokinetic Parameters:

- Absorption: Rapidly absorbed with high bioavailability.

- Volume of Distribution: Not extensively documented but expected to be substantial based on tissue penetration.

- Protein Binding: Approximately 20% .

Future Research Directions

Ongoing research aims to further elucidate the pharmacodynamics of this compound within granulomas associated with tuberculosis infections. A systems pharmacology approach integrating computational models with experimental data is being developed to predict the drug's efficacy across various treatment scenarios . This research could lead to optimized treatment protocols for MDR-TB and enhance our understanding of fluoroquinolone dynamics.

Mécanisme D'action

Gatifloxacin-d4, like Gatifloxacin, exerts its antibacterial effects by inhibiting bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .

Comparaison Avec Des Composés Similaires

Gemifloxacin: Another fourth-generation fluoroquinolone with similar antibacterial activity.

Moxifloxacin: Known for its broad-spectrum activity against respiratory pathogens.

Levofloxacin: A third-generation fluoroquinolone with a slightly different spectrum of activity.

Uniqueness of Gatifloxacin-d4: this compound’s uniqueness lies in its deuterium labeling, which provides a valuable tool for scientific research without altering the pharmacological properties of the parent compound. This makes it particularly useful for detailed pharmacokinetic and metabolic studies .

Activité Biologique

Gatifloxacin-d4 is a deuterated form of gatifloxacin, a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and clinical implications, supported by data tables and research findings.

Overview of this compound

This compound is characterized by the incorporation of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The compound retains the core structure of gatifloxacin, which is effective against a wide range of gram-positive and gram-negative bacteria.

Molecular Information:

- Molecular Formula: C19H18D4FN3O4

- Molecular Weight: 804.834 g/mol

- CAS Number: 180200-66-2

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. The inhibition of these enzymes leads to the disruption of bacterial DNA synthesis, ultimately resulting in cell death.

In Vitro Biological Activity

The biological activity of this compound has been assessed through various in vitro studies. The following table summarizes the minimum inhibitory concentrations (MIC) against different bacterial strains:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 0.05 |

| Escherichia coli | 0.0063 |

| HeLa Cell Topoisomerase II | 122 |

| MRSA (Methicillin-resistant Staphylococcus aureus) | 0.10 |

These values indicate that this compound exhibits potent activity against both wild-type and resistant strains, making it a valuable candidate in treating infections caused by resistant bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied to understand its absorption, distribution, metabolism, and excretion (ADME). The deuterated form may exhibit altered pharmacokinetics compared to its non-deuterated counterpart due to differences in metabolic pathways.

Key Pharmacokinetic Parameters:

- Absorption: Rapid absorption with peak plasma concentrations achieved within hours.

- Distribution: Widely distributed in body tissues; higher concentrations observed in lung tissues.

- Metabolism: Primarily metabolized by cytochrome P450 enzymes; deuteration may slow down metabolic processes.

- Excretion: Renal excretion predominates, necessitating dosage adjustments in patients with renal impairment .

Clinical Implications

Gatifloxacin has been associated with both hypoglycemia and hyperglycemia. A notable case study involved an elderly patient who developed severe hyperglycemia after receiving gatifloxacin at a standard dose without renal adjustment. This case highlights the importance of monitoring blood glucose levels in patients receiving gatifloxacin, particularly those with pre-existing conditions or age-related renal impairment .

Comparative Efficacy

In comparative studies, gatifloxacin has shown varying efficacy against other fluoroquinolones such as moxifloxacin and levofloxacin. Studies indicate that while gatifloxacin has lower MICs against some intracellular pathogens, moxifloxacin may outperform it in terms of rapid bactericidal activity . The following table summarizes comparative efficacy metrics:

| Drug | MIC Against Mtb (μg/ml) | Time to Sputum Culture Conversion (days) |

|---|---|---|

| Gatifloxacin | 0.5 | 7 |

| Moxifloxacin | 0.25 | 5 |

| Levofloxacin | 0.5 | 6 |

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-7-(2,2,5,5-tetradeuterio-3-methylpiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)/i5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUBOMFCQGDBHNK-CNVQUGECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CN(C(C(N1)C)([2H])[2H])C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721474 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1190043-25-4 | |

| Record name | 1-Cyclopropyl-6-fluoro-8-methoxy-7-[3-methyl(2,2,5,5-~2~H_4_)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.